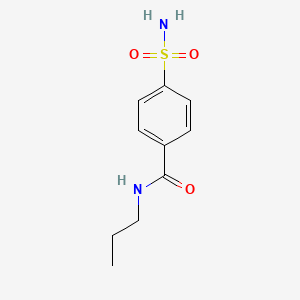

n-Propyl-4-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

5462-24-8 |

|---|---|

Molecular Formula |

C10H14N2O3S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

N-propyl-4-sulfamoylbenzamide |

InChI |

InChI=1S/C10H14N2O3S/c1-2-7-12-10(13)8-3-5-9(6-4-8)16(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15) |

InChI Key |

YWNDDZRHHBUBPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Propyl 4 Sulfamoylbenzamide and Analogues

Established Synthetic Pathways for Sulfamoylbenzamide Core Structure

The construction of the foundational 4-sulfamoylbenzamide (B1293605) structure is typically achieved through two key chemical steps: the formation of an amide bond and the introduction of a sulfonamide group. The sequence of these reactions can be adapted based on the availability of starting materials.

Amidation Reactions and Coupling Reagents

A primary and direct route to the sulfamoylbenzamide core involves the amidation of a pre-formed 4-sulfamoylbenzoic acid. This reaction couples the carboxylic acid with an amine. Due to the stability of the carboxylic acid, a coupling reagent is typically required to activate it for reaction with the amine. mdpi.comnih.gov

This process starts with a solution of 4-carboxybenzenesulfonamide in a dry aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov The selected amine is added, followed by the coupling reagent and a non-nucleophilic base, such as triethylamine (B128534) (Et3N), to neutralize the acid formed during the reaction. mdpi.com The reaction is monitored until completion, typically over several hours. mdpi.com

A wide array of coupling reagents can be employed for this transformation, each with specific advantages. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are frequently used, often in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAT) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions like racemization. mdpi.comnih.govpeptide.com Other phosphonium-based (e.g., PyBOP) and uronium-based (e.g., HATU, COMU) reagents are also highly effective. nih.govluxembourg-bio.com

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble byproducts, useful for easy purification. peptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Byproduct is soluble in organic solvents, suitable for solid-phase synthesis. peptide.com | |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient but produces a carcinogenic byproduct. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A safer alternative to BOP with similar reactivity. peptide.com | |

| Uronium/Guanidinium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective, especially for hindered amines and amino acids. nih.gov |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Demonstrates high efficiency in aqueous media. luxembourg-bio.com |

Sulfonylation Strategies

An alternative strategy involves constructing the sulfonamide group on a pre-existing benzoic acid or benzamide (B126) framework. A common method is the chlorosulfonylation of a benzoic acid derivative, followed by amination. nih.gov For instance, 2-fluorobenzoic acid can be treated with chlorosulfonic acid (ClSO3H) to produce the corresponding sulfonyl chloride intermediate. nih.gov This highly reactive intermediate can then be reacted with an amine to form the sulfonamide. nih.govnih.gov

In some synthetic schemes, the starting material may already contain a sulfonyl chloride. For example, 4-(chlorosulfonyl)benzoic acid can be reacted with various amines, such as morpholine (B109124) or N-butylmethylamine, to form the desired N-substituted sulfamoylbenzoic acid, which can then undergo subsequent amidation at the carboxylic acid position. nih.gov Another approach involves the direct C-H bond sulfonylation, a more modern technique that can introduce a sulfonyl group onto the aromatic ring with high regioselectivity, sometimes mediated by transition metals like copper. rsc.orgresearchgate.net

Targeted Synthesis of N-Propyl-4-sulfamoylbenzamide

The specific synthesis of this compound is a direct application of the amidation reaction described previously. The synthesis starts with 4-carboxybenzenesulfonamide (4-sulfamoylbenzoic acid). mdpi.com

In a typical procedure, 4-carboxybenzenesulfonamide is dissolved in dry DMF. mdpi.comnih.gov To this solution, n-propylamine is added, followed by the addition of a coupling agent like EDC and an additive such as HOAT, along with triethylamine as a base. mdpi.comnih.gov The reaction mixture is stirred until the starting materials are consumed. The product, this compound, is then isolated and purified, often by quenching the reaction with water and collecting the resulting solid. This method has been reported to produce the target compound in good yield (80%). mdpi.com

Diversification Strategies for Structural Analogues

The synthetic pathways for the sulfamoylbenzamide core are highly adaptable, allowing for the creation of a wide library of structural analogues through the variation of the amine component.

Amino Acid and Dipeptide Conjugation

The amide coupling chemistry is particularly well-suited for conjugation with amino acids and peptides. By replacing simple amines with amino acid esters or dipeptides, a diverse range of N-acyl sulfonamide derivatives can be synthesized. diva-portal.orgmdpi.com The standard coupling conditions using reagents like EDC/HOAT or HATU are effective for forming the amide bond between 4-sulfamoylbenzoic acid and the amino group of the amino acid or peptide. mdpi.comnih.govmdpi.com This approach has been used to create libraries of inhibitors for various enzymes, where the amino acid or peptide portion can interact with secondary binding sites on the target protein. diva-portal.orgharvard.edu Both simple aliphatic and aromatic amino acids have been successfully conjugated using this method. nih.gov

Alkyl and Aryl Substituent Variations

A vast number of analogues can be generated by varying the alkyl or aryl amine used in the amidation step. Research has demonstrated the synthesis of series of N-(alkyl/aryl)-sulfamoylbenzamide derivatives by reacting a sulfamoylbenzoyl chloride intermediate with a wide range of primary and secondary aliphatic amines, anilines, and heterocyclic amines. nih.govnih.govresearchgate.net

For example, a key intermediate like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride can be reacted with various substituted anilines to produce a library of compounds. nih.govresearchgate.net Similarly, 4-sulfamoylbenzoic acid can be coupled with different primary amines (like ethylamine) or secondary amines to generate a range of N-substituted analogues. mdpi.comnih.gov This strategy allows for systematic modification of the substituent on the amide nitrogen to explore structure-activity relationships. tandfonline.comnih.gov

| Amine Type | Example Amine | Resulting Substituent | Reference |

|---|---|---|---|

| Primary Aliphatic | Ethylamine | N-Ethyl | mdpi.com |

| Primary Aliphatic | Cyclopropylamine | N-Cyclopropyl | nih.gov |

| Secondary Aliphatic | Morpholine | N-Morpholinyl | nih.gov |

| Aromatic | 3,4-Difluoroaniline | N-(3,4-Difluorophenyl) | nih.gov |

| Aromatic | p-Anisidine | N-(4-Methoxyphenyl) | nih.gov |

| Amino Acid | Glycine | N-(Carboxymethyl) | nih.govharvard.edu |

Heterocyclic Ring Incorporations

The integration of heterocyclic rings into the this compound scaffold is a common strategy to explore and modulate the pharmacological profile of the resulting analogs. These rings can be introduced at various positions, influencing the molecule's conformation, solubility, and interactions with biological targets.

A prevalent synthetic route involves the reaction of a benzoic acid derivative with an appropriate amine, often containing a heterocyclic moiety. For instance, 4-sulfamoylbenzoic acid can be condensed with amines that possess heterocyclic scaffolds. mdpi.com This condensation is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxy-7-azabenzotriazole (HOAT). mdpi.com This method allows for the formation of an amide bond, linking the sulfamoylbenzamide core to the heterocyclic portion.

Another approach begins with a substituted benzoic acid, such as 2-fluorobenzoic acid, which undergoes chlorosulfonylation to yield a sulfonyl chloride. nih.gov This intermediate can then be reacted with an aniline (B41778) derivative, for example, 3,4-difluoroaniline, after activation with thionyl chloride to form the amide bond. nih.gov The resulting compound serves as a key intermediate that can be further reacted with a variety of primary and secondary amines, including those containing heterocyclic rings, to produce a library of structurally diverse analogs. nih.gov

The inversion of the sulfonamide group has also been explored. nih.gov This synthesis starts with 5-amino-2-fluorobenzoic acid, where the amino group is first protected (e.g., with a Boc group). nih.gov The carboxylic acid is then activated and reacted with a heterocyclic amine. nih.gov Subsequent deprotection of the amino group allows for its reaction with various cycloalkylsulfonyl chlorides, yielding analogs with a reversed sulfonamide linkage. nih.gov

Furthermore, the sulfamoyl group itself can be a site for the introduction of heterocyclic rings. Patent literature describes the formation of a sulfonamide bond by reacting a sulfonyl chloride with a heterocyclic amine, such as morpholine, piperidine, or pyrrolidine (B122466). google.comgoogle.com This creates derivatives where the heterocyclic ring is directly attached to the sulfonyl group of the benzamide core.

The selection of the heterocyclic ring is diverse and includes, but is not limited to, thiazoles, indoles, pyrazoles, pyrazines, and thiadiazoles. researchgate.net These rings are chosen for their potential to engage in specific interactions with biological targets and to impart favorable pharmacokinetic properties. researchgate.net For example, research into glucokinase activators has utilized a variety of these heterocyclic structures. researchgate.net

The following table summarizes various heterocyclic moieties that have been incorporated into the sulfamoylbenzamide framework and the synthetic context.

| Heterocyclic Moiety | Synthetic Context |

| Morpholine | Reacted with a sulfonyl chloride intermediate to form N-sulfonylated benzamide derivatives. google.com |

| Piperidine | Incorporated via reaction with a sulfonyl chloride or as part of the amine component in amide bond formation. google.comgoogle.com |

| Pyrrolidine | Used in the formation of N-sulfonylated benzamide analogs. google.com |

| Isoindoline | 3-(1,3-dihydroisoindole-2-sulfonyl)-N-(2,2-dimethylpropyl)-4-methylbenzamide has been synthesized. google.com |

| Thiazole | Utilized in the design of glucokinase activators and NF-κB activation modulators. researchgate.netnih.gov |

| Indole | Incorporated into the side chain, for example, in (S)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide. drugbank.comontosight.ai |

| Pyrazole | A heterocyclic ring structure selected for its potential in maximizing glucokinase activation. researchgate.net |

| Pyrazine | Investigated as a component of glucokinase activators to achieve favorable pharmacokinetics. researchgate.net |

| 1,3,4-Thiadiazole | Selected based on literature review for its potential in achieving good glucokinase activation. researchgate.net |

| 1,2,4-Thiadiazole | Another heterocyclic system explored in the synthesis of potential glucokinase activators. researchgate.net |

| Pyridin-2-yl | 3-(Hydroxysulfamoyl)-N-(5-nitropyridin-2-yl)benzamide and related compounds have been synthesized and characterized. scispace.com |

Stereochemical Control in this compound Synthesis

The biological activity of this compound analogs can be highly dependent on their three-dimensional structure. Consequently, controlling the stereochemistry during synthesis is a critical aspect of developing potent and selective therapeutic agents. The presence of chiral centers in the molecule necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure compounds.

One of the key areas where stereochemistry is crucial is in the side chain attached to the benzamide nitrogen. For instance, the synthesis of (S)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide highlights the importance of a specific stereoisomer. drugbank.comontosight.ai The "(S)" designation indicates a particular configuration at the chiral center in the propyl chain, which is often essential for optimal interaction with the biological target. ontosight.ai

Achieving stereochemical control can be accomplished through several strategies. One common method is the use of chiral starting materials. By beginning the synthesis with a reactant that already possesses the desired stereochemistry, that chirality can be carried through the synthetic sequence.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis is also a powerful tool for establishing stereocenters. This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.

In the context of this compound analogs, stereochemistry is not limited to the side chain. The incorporation of complex, polycyclic, or bridged ring systems, such as in N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-benzamide derivatives, introduces multiple chiral centers. google.com The synthesis of such molecules requires careful planning to control the relative and absolute stereochemistry of these centers.

The following table provides examples of this compound analogs where stereochemistry is a defining feature.

| Compound Name | Key Stereochemical Feature |

| (S)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide | The "(S)" configuration at the chiral center in the 2-methylpropyl side chain is specified, indicating its importance for biological activity. drugbank.comontosight.ai |

| 4-propyl-3-(morpholine-4-sulfonyl)-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-benzamide | Contains a complex, chiral bicyclo[2.2.1]hept-2-yl moiety attached to the benzamide nitrogen, which has multiple stereocenters. google.com |

| 4-methyl-3-(morpholine-4-sulfonyl)-N-(1-morpholin-4-ylbutan-2-yl)-benzamide | The butan-2-yl group attached to the benzamide nitrogen introduces a chiral center, the specific configuration of which can influence activity. google.com |

| N-(4-hydroxy-3,3-dimethylbutan-2-yl)-4-methyl-3-(morpholinosulfonyl)-benzamide | The butan-2-yl moiety contains a chiral center at the carbon bearing the hydroxyl group, and its stereochemistry can be critical for biological function. google.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For n-Propyl-4-sulfamoylbenzamide, both ¹H NMR and ¹³C NMR are utilized to confirm the connectivity and arrangement of atoms.

In a study characterizing a series of benzamide-4-sulfonamides, the ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). mdpi.com The resulting chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). mdpi.com

The proton signals are assigned as follows: a triplet at 0.93 ppm corresponds to the three protons of the terminal methyl (-CH₃) group of the propyl chain, with a coupling constant of 7.2 Hz. A multiplet at 1.58 ppm is assigned to the two protons of the central methylene (B1212753) (-CH₂-) group of the propyl chain. The two protons of the methylene group adjacent to the amide nitrogen appear as a quartet at 3.27 ppm, also with a coupling constant of 7.2 Hz. A singlet at 7.50 ppm, which exchanges with D₂O, is attributed to the two protons of the sulfonamide (-SO₂NH₂) group. The aromatic protons on the benzene (B151609) ring appear as two doublets at 7.93 ppm and 8.02 ppm, each with a coupling constant of 8.4 Hz. Finally, a triplet at 8.66 ppm, also exchangeable with D₂O, corresponds to the single proton of the amide (-NH) group. mdpi.com

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 0.93 | Triplet (t) | 7.2 | 3H | -CH₃ |

| 1.58 | Multiplet (m) | - | 2H | -CH₂- |

| 3.27 | Quartet (q) | 7.2 | 2H | -NH-CH₂- |

| 7.50 | Singlet (s) | - | 2H | -SO₂NH₂ |

| 7.93 | Doublet (d) | 8.4 | 2H | Aromatic CH |

| 8.02 | Doublet (d) | 8.4 | 2H | Aromatic CH |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) |

|---|

| 12.3 |

| 23.2 |

| 42.0 |

| 126.5 |

| 128.7 |

| 138.5 |

| 147.0 |

Mass Spectrometry (MS) Applications in Molecular Weight Determination

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound, which provides crucial confirmation of its chemical formula. The molecular formula for this compound is C₁₀H₁₄N₂O₃S, corresponding to a molecular weight of approximately 242.29 g/mol . ontosight.ai

In research focused on benzamide-4-sulfonamide derivatives, Electrospray Ionization (ESI) mass spectrometry in the positive ion mode was used to analyze this compound. The resulting mass spectrum showed a peak at an m/z (mass-to-charge ratio) of 243.1, which corresponds to the protonated molecule [M+H]⁺. mdpi.com This finding is in excellent agreement with the calculated molecular weight and confirms the identity of the synthesized compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not detailed in the provided search results, the characteristic absorption bands for its key functional groups can be inferred from related compounds. For instance, N-benzothiazol-2-yl benzamide (B126) derivatives, which also contain amide and sulfonamide groups, show characteristic IR absorptions. japsonline.com

Typically, the N-H stretching vibrations of the amide and sulfonamide groups would appear in the region of 3400-3200 cm⁻¹. The C=O stretching of the benzamide would be expected around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would likely be observed near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. japsonline.comacs.org

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are fundamental for both the purification of synthesized compounds and the assessment of their purity. For this compound and its analogs, Thin-Layer Chromatography and Flash Column Chromatography are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and assessing the purity of the resulting product. In the synthesis of this compound, TLC is used to track the consumption of the starting materials. nih.gov The completion of the reaction is determined by the disappearance of the starting material spots on the TLC plate. nih.gov Analytical TLC is typically performed on silica (B1680970) gel F-254 plates. nih.gov

Flash Column Chromatography

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique utilizes a stationary phase, such as Merck Silica gel 60 (230–400 mesh ASTM), and an appropriate eluent system to separate the desired compound from any unreacted starting materials or byproducts. nih.gov While the specific eluent system for this compound is not explicitly stated, a common mobile phase for similar compounds is a mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/DCM). nih.gov The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Structure Activity Relationship Sar Studies of N Propyl 4 Sulfamoylbenzamide Derivatives

Systematic Modification of the N-Propyl Moiety and its Impact on Activity

The N-propyl group of n-Propyl-4-sulfamoylbenzamide plays a significant role in modulating the biological activity of its derivatives. Studies involving the systematic modification of this alkyl chain have demonstrated that its length and steric bulk are critical determinants of potency and selectivity.

In a series of sulfamoyl benzamidothiazole analogs, it was observed that increasing the bis-alkyl chain length on the sulfonamide nitrogen up to a propyl group was well-tolerated, maintaining or even enhancing activity. However, further extension to a dibutyl substituent resulted in a loss of activity, suggesting that excessive steric bulk in this region is detrimental to biological function. This indicates an optimal size for the N-alkyl substituent, with the n-propyl group falling within this favorable range.

The length of the N-alkyl chain can also influence the stereochemical requirements for activity. In a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, a fascinating switch in stereospecificity was observed as the alkyl chain was elongated. For derivatives with a shorter 1-ethyl substituent, the (S)-enantiomer was more potent. In contrast, for compounds bearing a longer 1-n-hexyl group, the (R)-enantiomer exhibited greater activity. This suggests that the N-propyl group, being of intermediate length, likely has specific conformational and steric interactions within the binding site that are crucial for its biological effect.

Influence of Substituents on the Benzamide (B126) Ring System

The benzamide ring of this compound offers a versatile scaffold for chemical modification, and the nature and position of substituents on this ring have a profound impact on biological activity. Research has shown that the electronic and steric properties of these substituents are key to modulating the potency and selectivity of the derivatives.

In a study of sulfamoyl-benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), various substituents on the benzamide ring were investigated. The introduction of a chloro group at the 2-position of the benzene (B151609) ring, in conjunction with an N-cyclopropylsulfamoyl group, was found to shift the selectivity of the compound towards the h-NTPDase8 isoform. Furthermore, the presence of both chloro and bromo substituents on the N-phenyl ring of the benzamide moiety led to a potent and selective inhibitor of h-NTPDase1. In contrast, the introduction of a heterocyclic morpholine (B109124) ring on the benzamide core abolished activity against all tested isoforms.

The following table summarizes the inhibitory activity of selected sulfamoyl-benzamide derivatives against different h-NTPDase isoforms, highlighting the influence of benzamide ring substitution:

| Compound | Substituent on Benzamide Ring | Target Isoform | IC50 (µM) |

| 2d | 2-chloro | h-NTPDase8 | 0.28 ± 0.07 |

| 3i | 4-chloro, N-(4-bromophenyl) | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | 3-(morpholinosulfonyl), N-(4-methoxyphenyl) | h-NTPDase2 | 0.27 ± 0.08 |

| 3j | 2-chloro, 5-(N-benzylsulfamoyl), N-(4-methoxyphenyl) | h-NTPDase2 | 0.29 ± 0.07 |

These data clearly demonstrate that the substitution pattern on the benzamide ring is a critical determinant of both the potency and the selectivity profile of this compound derivatives.

Role of the Sulfamoyl Group in Molecular Interactions

The sulfamoyl group (-SO2NH2) is a cornerstone of the biological activity of this compound and its derivatives, playing a pivotal role in molecular interactions with their biological targets. This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form strong and specific interactions within a receptor's binding site.

The sulfonamide moiety is known to establish strong electrostatic and hydrogen bonding interactions with a wide range of functional groups present in protein residues. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. This dual functionality allows for a network of hydrogen bonds that can significantly contribute to the binding affinity and specificity of the molecule.

Furthermore, intramolecular hydrogen bonding involving the sulfamoyl group can play a crucial role in defining the molecule's conformation. For instance, an intramolecular hydrogen bond can form between the sulfonamide hydrogen and a nearby carbonyl oxygen, which restricts the conformational flexibility of the molecule. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding to its receptor, thereby enhancing its affinity.

The critical nature of the sulfamoyl group is underscored by studies where its modification leads to a significant loss of activity. This highlights that the specific hydrogen bonding patterns and electrostatic interactions mediated by the sulfamoyl group are essential for the biological recognition of this class of compounds.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is crucial for comprehending how they interact with their biological targets.

The following table presents the relative energies of different conformers of N-benzyl-4-sulfamoyl-benzamide, illustrating the molecule's conformational flexibility:

| Cluster | ΔG B3LYP (kcal/mol) | ΔG M06 (kcal/mol) |

| 3 | 0 | 0.1300 |

| 5 | 0.1088 | 0.2828 |

| 2 | 0.1128 | 0.2424 |

| 6 | 0.1272 | 0.1701 |

| 1 | 0.1320 | 0.2721 |

| 4 | 0.4538 | 0.4358 |

| 7 | 0.8951 | 0.0000 |

The ability of this compound derivatives to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is a key determinant of its activity. The interplay of intramolecular forces, such as hydrogen bonds and steric interactions, dictates the conformational landscape of the molecule and, consequently, its potential for biological recognition.

Stereoisomeric Effects on Biological Activity

Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a profound impact on the biological activity of a drug molecule. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles due to the chiral nature of biological receptors.

In the context of sulfamoylbenzamide derivatives, the importance of stereochemistry has been clearly demonstrated. For example, in a series of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide analogs, the steric configuration at positions 2 and 4 of the pyrrolidine (B122466) ring was found to be crucial for their pharmacological activity. nih.gov One optical isomer exhibited the most potent binding to the 5-HT(4) receptor, while another showed the most potent gastric emptying-accelerating ability. nih.gov This highlights that different stereoisomers can have distinct activities and potencies.

These findings underscore the critical importance of considering stereoisomerism in the design and development of this compound derivatives. The specific three-dimensional arrangement of atoms is a key factor in achieving optimal interactions with the biological target and, consequently, desired therapeutic effects.

Mechanistic Investigations of N Propyl 4 Sulfamoylbenzamide in Enzyme Inhibition

Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfamoylbenzamides

Benzamides that incorporate 4-sulfamoyl moieties have been identified as a promising class of potent carbonic anhydrase (CA) inhibitors. These compounds are synthesized by reacting 4-sulfamoyl benzoic acid with various primary and secondary amines or amino acids. Their inhibitory potential has been evaluated against a range of CA isoforms, including those found in humans and pathogenic microbes.

Specificity and Potency Against Human CA Isoforms (hCA I, II, IV, VII, IX)

N-Propyl-4-sulfamoylbenzamide and its analogs have demonstrated varied and specific inhibitory profiles against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoform hCA I is generally less sensitive to inhibition by these compounds compared to other isoforms. In a study of various benzamide-4-sulfonamides, the inhibition constants (Kᵢs) against hCA I ranged from 5.3 to 334 nM. nih.gov

Conversely, the cytosolic isoforms hCA II and hCA VII, along with the transmembrane tumor-associated isoform hCA IX, are strongly inhibited by this class of compounds, often in the low nanomolar or even subnanomolar range. nih.gov For instance, this compound has shown the following inhibition constants:

hCA I: 112 nM

hCA II: 6.1 nM

hCA VII: 0.8 nM

hCA IX: 15.4 nM nih.gov

This data highlights a significant selectivity for hCA VII, an isoform implicated in neuropathic pain and epilepsy. The potent inhibition of hCA II is relevant for conditions like glaucoma, while the strong activity against hCA IX is significant for its role in cancer. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by this compound

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 112 |

| hCA II | 6.1 |

| hCA VII | 0.8 |

| hCA IX | 15.4 |

Data sourced from a study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Inhibition Kinetics and Binding Affinity Studies

The inhibition kinetics of sulfamoylbenzamides are typically evaluated using stopped-flow CO₂ hydrase assays. nih.gov The inhibition constants (Kᵢ) derived from these assays provide a measure of the binding affinity of the inhibitor for the enzyme. The low nanomolar and subnanomolar Kᵢ values observed for this compound against hCA II, VII, and IX indicate a high binding affinity for these isoforms. nih.gov The primary sulfonamide moiety is crucial for this interaction, as it coordinates to the zinc ion within the active site of the carbonic anhydrase, a characteristic binding mode for this class of inhibitors. nih.gov The determination of Kᵢ values is achieved through nonlinear least-squares methods, utilizing the Cheng-Prusoff equation. unifi.it

Interaction with Microbial Carbonic Anhydrases (e.g., Vibrio cholerae, Malassezia globosa)

In addition to their effects on human CAs, sulfamoylbenzamides have been investigated as inhibitors of carbonic anhydrases from pathogenic microorganisms. The β- and γ-class CAs from the bacterium Vibrio cholerae and the fungus Malassezia globosa are generally inhibited in the micromolar range by these compounds. nih.gov Specifically, this compound has demonstrated the following inhibitory activities against microbial CAs:

Vibrio cholerae (β-CA): Kᵢ of 8.1 µM

Vibrio cholerae (γ-CA): Kᵢ of 9.5 µM

Malassezia globosa (β-CA): Kᵢ of 6.2 µM nih.gov

The inhibition of these microbial enzymes suggests a potential for developing novel anti-infective agents. nih.gov The differences in the active site architecture between human and microbial CAs can be exploited to design inhibitors with greater selectivity for the pathogenic enzymes.

Exploration of Other Enzyme Targets (e.g., h-NTPDases, HBV Capsid Assembly)

The therapeutic potential of sulfamoylbenzamide derivatives extends beyond carbonic anhydrase inhibition.

h-NTPDases: A series of sulfamoyl-benzamides have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govnih.gov These enzymes are involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer. nih.gov Different derivatives have shown potent and selective inhibition of h-NTPDase1, -2, -3, and -8 in micromolar to sub-micromolar concentrations. nih.gov

HBV Capsid Assembly: Sulfamoylbenzamides have also emerged as capsid assembly modulators (CAMs) for the Hepatitis B virus (HBV). nih.govnih.gov They represent a class of inhibitors that disrupt the normal assembly of the viral capsid, leading to the formation of non-infectious, empty capsid-like particles. nih.gov This mechanism offers a promising strategy for inhibiting HBV replication. nih.gov

Molecular Interactions within Enzyme Active Sites

Molecular docking studies have provided valuable insights into the binding modes of sulfamoylbenzamide derivatives within the active sites of their target enzymes. In carbonic anhydrases, the deprotonated sulfonamide group directly coordinates with the catalytic zinc ion. nih.gov The rest of the molecule can form various interactions with amino acid residues in the active site, which influences the inhibitor's potency and selectivity. nih.govrsc.org The orientation and interactions of the "tail" portion of the inhibitor, which extends from the sulfamoylphenyl core, are critical for isoform-specific binding. unifi.it For instance, docking studies with hCA IX have revealed that interactions with residues such as Gln92, Thr200, Asn66, and His68 can contribute to the binding affinity. rsc.org

Allosteric Modulation by Sulfamoylbenzamide Analogues

Allosteric modulation is an emerging concept in drug discovery where a modulator binds to a secondary (allosteric) site on an enzyme or receptor, rather than the primary (orthosteric) active site. nih.gov This binding induces a conformational change that alters the protein's activity. nih.govwikipedia.org While the primary mechanism of action for sulfamoylbenzamides as carbonic anhydrase inhibitors is through direct binding to the active site, the potential for allosteric modulation by related benzamide (B126) analogs has been explored for other targets. For example, benzamide analogs have been identified as negative allosteric modulators of human neuronal nicotinic receptors. nih.gov This suggests that the benzamide scaffold could be adapted to target allosteric sites on various enzymes and receptors, offering a more nuanced approach to regulating their function. longdom.org

Computational and Theoretical Chemistry Applied to N Propyl 4 Sulfamoylbenzamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as n-Propyl-4-sulfamoylbenzamide, will bind to the active site of a target protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Studies on various benzenesulfonamide (B165840) derivatives have successfully employed molecular docking to elucidate their binding modes with target enzymes like carbonic anhydrases (CAs). unifi.itnih.gov For this compound, a typical docking protocol would involve:

Obtaining the three-dimensional crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning appropriate charges.

Generating a 3D model of this compound and optimizing its geometry.

Docking the ligand into the active site of the protein using software like AutoDock or Glide.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The docking score, an estimation of the binding free energy, indicates the strength of the interaction. For instance, docking studies on benzenesulfonamide analogs against carbonic anhydrase II (CA II) and IX (CA IX) have revealed the critical role of the sulfonamide group in coordinating with the zinc ion in the active site, as well as hydrogen bonding with residues like Thr199. mdpi.com While specific docking scores for this compound are not available in the reviewed literature, a representative table of docking scores for related sulfonamide derivatives is presented below to illustrate typical results.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog of SLC-0111 | Carbonic Anhydrase II | -9.782 | Thr199, Zn2+ |

| Analog of SLC-0111 | Carbonic Anhydrase IX | -7.466 | Thr199, Zn2+ |

| 2,5-Dichlorothiophene-3-sulfonamide | Caspase 3 | -9.49 | His121, Gly122, Leu168 |

This table presents data for illustrative sulfonamide compounds to demonstrate typical molecular docking results, as specific data for this compound was not found in the searched literature. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes of a ligand and its target protein, the stability of their interactions, and the role of solvent molecules.

For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to:

Assess the stability of the binding pose over a period of nanoseconds.

Analyze the flexibility of different parts of the ligand and protein.

Calculate the binding free energy with greater accuracy than docking scores.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov Studies on sulfonamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamics of their interactions. mdpi.comnih.gov For example, MD simulations of sulfonamide inhibitors bound to carbonic anhydrases can validate the interactions observed in docking studies and provide insights into the energetic contributions of individual amino acid residues to the binding affinity. unifi.it

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov DFT studies on sulfonamide and benzamide (B126) derivatives have been instrumental in understanding their reactivity and stability. nih.govacs.org

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G(d,p)) would provide the energies of its HOMO and LUMO. This information is valuable for predicting its reactivity in chemical reactions and its potential to interact with biological targets. The smaller the HOMO-LUMO gap, the more readily the molecule can engage in charge transfer interactions, which are often vital for biological activity. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is useful for predicting how a molecule will interact with other molecules. For this compound, an MEP map would identify the electronegative oxygen atoms of the sulfamoyl and amide groups as sites for electrophilic attack, while the hydrogen atoms of the amine and amide groups would be regions of positive potential, susceptible to nucleophilic attack. nih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding, with a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of sulfamoylbenzamide derivatives, a QSAR study would involve:

Compiling a dataset of compounds with their measured biological activities (e.g., inhibitory concentrations against a target enzyme).

Calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the activity.

QSAR studies on sulfonamide inhibitors of carbonic anhydrase have shown that factors like molecular shape, size, and the electrostatic potential of the sulfonamide group are important for inhibitory activity. nih.govtsijournals.com A QSAR model for this compound and its analogs could guide the synthesis of new derivatives with improved potency by suggesting modifications that enhance the key properties identified by the model. researchgate.netnih.gov

Prediction of Molecular Reactivity Descriptors

A thorough search of scientific literature and computational chemistry databases did not yield specific studies on the prediction of molecular reactivity descriptors for this compound. Consequently, detailed research findings and data tables for properties such as HOMO-LUMO energies, electronegativity, chemical hardness, and global electrophilicity index for this particular compound are not available in the reviewed sources.

Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure and reactivity of molecules. These studies typically involve calculating various quantum chemical parameters that provide insights into the kinetic stability and chemical behavior of a compound.

The key molecular reactivity descriptors that would be determined in such a study include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater electron-accepting tendency.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower chemical reactivity.

Electronegativity (χ): This parameter measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated from the HOMO and LUMO energies.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is also derived from the HOMO and LUMO energies.

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

Without dedicated computational studies on this compound, the specific values for these descriptors remain undetermined.

Applications in Materials Science and Environmental Chemistry

Development of N-Propyl-4-sulfamoylbenzamide-containing Composite Materials

The development of composite materials for environmental applications often involves the incorporation of a functional molecule, such as this compound, into a stable and porous support matrix. The sulfamoylbenzamide group, with its sulfonamide and amide functionalities, presents potential active sites for interaction with heavy metal ions.

Potential research directions for the development of such composites would include:

Selection of a Support Matrix: Common choices for support materials include silica (B1680970) gel, activated carbon, chitosan, and various polymers. The selection would depend on factors like cost, stability, porosity, and the ease of functionalization.

Synthesis and Functionalization: The synthesis would involve immobilizing this compound onto the chosen support. This could be achieved through various chemical reactions, such as grafting or polymerization, to create a stable composite material.

Characterization of the Composite: A crucial step would be the thorough characterization of the newly synthesized composite. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) would be used to confirm the presence of the sulfamoylbenzamide functional groups. Scanning Electron Microscopy (SEM) would reveal the surface morphology and porosity of the composite. Thermogravimetric Analysis (TGA) would be employed to assess its thermal stability.

Adsorption Mechanisms of Heavy Metal Ions by Sulfamoylbenzamide Composites

Understanding the mechanism through which a material adsorbs heavy metal ions is fundamental to optimizing its performance. For a hypothetical this compound-containing composite, the adsorption mechanism would likely involve a combination of physical and chemical processes.

Key potential adsorption mechanisms include:

Chelation and Complexation: The nitrogen and oxygen atoms in the amide and sulfonamide groups of this compound could act as electron donors, forming coordination complexes with heavy metal ions. This is often a primary mechanism for the removal of metals like lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺).

Ion Exchange: Depending on the pH of the solution, the functional groups on the composite could be protonated or deprotonated, allowing for ion exchange with cationic heavy metal species.

Electrostatic Attraction: The surface charge of the composite material, which is also pH-dependent, could lead to electrostatic attraction of oppositely charged heavy metal ions.

To elucidate these mechanisms, researchers would typically conduct studies involving varying pH levels, analyzing the adsorbent before and after metal uptake using techniques like X-ray Photoelectron Spectroscopy (XPS), and employing adsorption isotherm models.

Optimization of Adsorption Parameters and Efficiency

To maximize the efficiency of heavy metal removal, several key operational parameters would need to be systematically investigated and optimized.

Key Adsorption Parameters and Their Effects:

| Parameter | General Effect on Adsorption Efficiency |

| pH | The pH of the solution significantly influences the surface charge of the adsorbent and the speciation of heavy metal ions. Optimal pH values vary depending on the specific metal and adsorbent. |

| Contact Time | Adsorption is a time-dependent process. Initially, the rate of adsorption is rapid, then it slows down as the available adsorption sites become saturated, eventually reaching equilibrium. |

| Initial Metal Ion Concentration | The initial concentration of metal ions provides the driving force for adsorption. Higher initial concentrations generally lead to a higher adsorption capacity until the adsorbent reaches saturation. |

| Adsorbent Dosage | Increasing the amount of the composite material generally increases the number of available adsorption sites, leading to higher removal efficiency up to a certain point. |

| Temperature | The effect of temperature can indicate whether the adsorption process is endothermic or exothermic, providing insights into the thermodynamics of the interaction. |

Adsorption Isotherm and Kinetic Models:

To quantitatively describe the adsorption process, experimental data is often fitted to various isotherm and kinetic models.

Isotherm Models: These models, such as the Langmuir and Freundlich isotherms, describe the equilibrium relationship between the amount of metal adsorbed and its concentration in the solution. The Langmuir model often suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on a heterogeneous surface.

Kinetic Models: Pseudo-first-order and pseudo-second-order kinetic models are commonly used to evaluate the rate of adsorption. The pseudo-second-order model often provides a better fit for chemisorption-controlled processes.

The following table illustrates hypothetical data that would be collected and analyzed in such optimization studies.

Table 1: Hypothetical Adsorption Data for a Sulfamoylbenzamide Composite

| Heavy Metal Ion | Optimal pH | Equilibrium Time (min) | Maximum Adsorption Capacity (mg/g) - Langmuir Model | Kinetic Model Fit |

|---|---|---|---|---|

| Pb(II) | 5.5 | 120 | 150.2 | Pseudo-second-order |

| Cu(II) | 6.0 | 90 | 98.5 | Pseudo-second-order |

| Cd(II) | 6.5 | 150 | 75.8 | Pseudo-first-order |

Further research, including thermodynamic studies to determine the spontaneity and nature of the adsorption process (Gibbs free energy, enthalpy, and entropy changes), would be essential for a comprehensive understanding of the potential of this compound-containing composites in environmental remediation.

Future Research Directions and Unexplored Avenues

Rational Design of Highly Selective Enzyme Inhibitors

The rational design of enzyme inhibitors aims to create molecules that can selectively bind to a specific target enzyme, thereby minimizing off-target effects. The n-Propyl-4-sulfamoylbenzamide scaffold has been identified as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. epa.gov

Research has demonstrated that modifications to the benzamide-4-sulfonamide structure can lead to significant variations in inhibitory activity against different CA isoforms. For instance, this compound has shown marked differences in its inhibition constants (Kᵢ) against several human carbonic anhydrase (hCA) isoforms. Small changes to the alkyl group on the benzamide (B126) moiety can dramatically alter selectivity; a study showed the propyl derivative to be over 40 times more effective as an inhibitor for hCA I compared to the ethyl derivative. epa.gov This highlights the sensitivity of the enzyme's active site to the inhibitor's structure.

Future research could focus on systematically modifying the n-propyl group and the benzamide ring to fine-tune the inhibitor's interaction with the active site of specific CA isoforms, particularly those associated with diseases like cancer (hCA IX and XII) and glaucoma (hCA II). epa.govnih.gov By leveraging detailed structural information from X-ray crystallography of enzyme-inhibitor complexes, researchers can design next-generation inhibitors with enhanced selectivity and potency. nih.govtandfonline.commdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound epa.gov

| Isoform | Inhibition Constant (Kᵢ) in nM |

|---|---|

| hCA I | 5.3 |

| hCA II | 2.5 |

| hCA VII | 5.5 |

This table is interactive. You can sort and filter the data.

Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of sulfonamides and benzamides traditionally involves methods that may utilize hazardous reagents and organic solvents. mdpi.com The principles of green chemistry encourage the development of more environmentally benign and sustainable synthetic routes. Future research on this compound should explore these novel methodologies.

Promising green approaches for sulfonamide synthesis include:

Flow Synthesis: This technique allows for a rapid, safe, and easily scalable preparation of sulfonamides with minimized waste. nih.gov

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. mdpi.com Methods for synthesizing sulfonamides in water, using simple bases like sodium carbonate as an acid scavenger, eliminate the need for volatile and toxic organic solvents. mdpi.com

Eco-Friendly Solvents: Polyethylene glycol (PEG) has been used as a recyclable and biodegradable reaction medium for sulfonamide synthesis. nih.gov

Solvent-Free Workups: Developing processes where the product can be isolated through simple filtration or precipitation reduces the environmental impact of purification steps. nih.govnih.gov

Applying these principles to the synthesis of this compound could lead to a more efficient, cost-effective, and sustainable manufacturing process, which is crucial for the potential development of this compound into a therapeutic agent or research tool.

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry plays a pivotal role in modern drug discovery by predicting how a molecule will interact with its biological target. For this compound and its derivatives, advanced computational approaches can accelerate the design of more effective and selective inhibitors.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor. For sulfamoylbenzamide derivatives, docking studies have been employed to understand their interactions with the amino acid residues in the active sites of enzymes like h-NTPDases and α-glucosidase. nanobioletters.commdpi.comfrontiersin.org These studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes that may occur.

Homology Modeling: When the crystal structure of a target enzyme is unavailable, homology modeling can be used to build a 3D model based on the known structure of a related protein. This approach has been successfully used to study the inhibition of h-NTPDases by sulfamoyl-benzamides. nanobioletters.commdpi.com

Future computational work could involve creating detailed interaction maps for this compound with various enzyme targets, guiding the synthesis of new derivatives with improved pharmacological profiles.

Exploration of Diverse Biological Targets Beyond Carbonic Anhydrase

While this compound is a known carbonic anhydrase inhibitor, the sulfamoylbenzamide scaffold has shown activity against a range of other important biological targets. This suggests a potential for polypharmacology, where a single compound interacts with multiple targets, or for repositioning the compound for new therapeutic applications.

Studies have identified sulfamoylbenzamide derivatives as selective inhibitors of other enzyme families:

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes are involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer. nanobioletters.commdpi.comtandfonline.com Certain sulfamoyl-benzamide derivatives have shown potent and selective inhibition of h-NTPDase isoforms in the sub-micromolar range. nanobioletters.commdpi.com

Cathepsin D: Virtual screening and subsequent enzyme assays identified sulfamoylbenzamide compounds as selective inhibitors of Cathepsin D, an aspartic protease involved in cancer progression, with IC₅₀ values in the low micromolar range. acs.org

α-Glucosidase and α-Amylase: Derivatives of sulfamoyl-benzamide have been evaluated as potential antidiabetic agents due to their ability to inhibit these carbohydrate-metabolizing enzymes. frontiersin.org

This evidence strongly encourages further screening of this compound and related compounds against a wider array of biological targets to uncover new therapeutic potentials.

Table 2: Inhibitory Activity of Representative Sulfamoylbenzamide Derivatives Against Diverse Biological Targets

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 mdpi.com |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 mdpi.com |

This table is interactive and showcases the versatility of the sulfamoylbenzamide scaffold.

Development of this compound as a Spectroscopic Probe

A spectroscopic probe is a molecule that can be used to detect and measure biological processes, often by emitting a fluorescent signal upon binding to a target. The development of such probes is a crucial area of chemical biology. While this compound itself is not fluorescent, its core structure is an ideal starting point for the design of targeted spectroscopic probes.

The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases. This property has been exploited to create fluorescent imaging agents. Researchers have successfully attached fluorophores, such as fluorescein, to the benzenesulfonamide scaffold. These fluorescently-labeled inhibitors can selectively accumulate in cells expressing specific CA isoforms, like the tumor-associated CA IX, allowing for visualization of hypoxic tumors. nih.gov

Future research could focus on chemically modifying this compound by conjugating it with a suitable fluorophore. Such a probe could be used in various applications, including:

High-throughput screening: To identify new CA inhibitors by displacement assays.

Cellular imaging: To visualize the localization and activity of specific CA isoforms within cells.

Diagnostic imaging: To detect tumors that overexpress carbonic anhydrase. tandfonline.comnih.gov

The structure-based design of a fluorescein-derivatized arylsulfonamide has already been shown to create a probe that can detect zinc ions with high sensitivity via fluorescence anisotropy, further validating the potential of this molecular scaffold in probe development.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.